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Get Quote

Welcome to our dedicated technical support center for resolving peak tailing issues in fatty acid

chromatography. This guide is designed for researchers, scientists, and drug development

professionals who rely on precise and accurate chromatographic analysis of fatty acids. Here,

we move beyond simple checklists to provide in-depth, cause-and-effect explanations for

common peak shape problems in both Gas Chromatography (GC) and High-Performance

Liquid Chromatography (HPLC). Our goal is to empower you with the scientific understanding

and practical steps needed to diagnose and solve these challenges effectively.

Understanding Peak Tailing: The Root of the
Problem
Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of

the peak is broader than the front half. A perfectly symmetrical, or Gaussian, peak is the ideal

for accurate quantification and high resolution. When tailing occurs, it signifies an underlying

issue in your chromatographic system or method, leading to reduced resolution, compromised

sensitivity, and inaccurate integration.[1][2] A tailing factor greater than 1.5 is a clear indicator

that investigation is needed.[1]
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This guide is structured in a question-and-answer format to directly address the specific issues

you may be encountering. We will explore problems related to both GC and HPLC systems,

from the column and mobile phase to the sample itself.

Section 1: General Chromatographic Issues
Affecting All Peaks
This section addresses problems that typically cause all peaks in a chromatogram to tail,

suggesting a systemic or physical issue rather than a specific chemical interaction.

Q1: All of my peaks, including the solvent peak, are tailing. What's the most likely cause?

When every peak in your chromatogram exhibits tailing, the issue is likely physical or related to

the flow path rather than a specific chemical interaction with your fatty acids.[3][4][5] This

indiscriminate tailing points to a disruption that affects every compound traveling through the

system.

Causality: The ideal chromatographic flow path is smooth and uninterrupted. Any disruption,

dead volume, or turbulence can cause a portion of the analyte band to be delayed relative to

the main band, resulting in a tail.[5]
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All Peaks Tailing

Step 1: Verify Column Installation

Step 2: Inspect Column Cut

Installation OK

Step 3: Check for Dead Volume

Cut is clean & square

Step 4: Inspect Column Inlet Frit

Fittings are correct

Backflush Column (if permissible)

Frit appears blocked

Replace Column

Frit is clear, problem persists

Tailing persists

Problem Resolved

Tailing eliminated

Click to download full resolution via product page

Detailed Steps:

Verify Column Installation:
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GC: Ensure the column is installed at the correct height in the inlet and detector.[1][6] An

incorrect insertion depth can create unswept, or "dead," volume.[6]

HPLC: Confirm that all fittings (e.g., PEEK finger-tight) are secure and that the tubing is

fully bottomed out in the connection port to prevent leaks and dead volume.[7]

Inspect the Column Cut (GC): A poor column cut is a very common cause of tailing.[1][5]

Protocol: Use a ceramic scoring wafer to make a clean, 90-degree cut. Inspect the end

with a magnifying lens to ensure it is not jagged or shattered.[1] If the cut is poor, trim a

few centimeters from the column and reinstall.

Check for Extra-Column Volume (HPLC): Excessive tubing length or diameter between the

injector, column, and detector can cause peak broadening and tailing.[8][9]

Solution: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005"

or ~0.12 mm ID) to connect system components.[8][10]

Inspect for Blockages:

HPLC: A partially blocked inlet frit on the column can distort the sample flow path.[11] This

can be caused by particulates from the sample or wear from system components like

pump seals.[11] Try backflushing the column (if the manufacturer's instructions permit) to

dislodge debris.[11]

GC: Contamination can build up at the head of the column. Trimming 10-20 cm from the

front of the column can often resolve the issue.[1][12]

Section 2: Troubleshooting Peak Tailing in Gas
Chromatography (GC)
For fatty acid analysis, GC is typically performed on their more volatile and less polar

derivatives, Fatty Acid Methyl Esters (FAMEs).[13][14] However, peak tailing can still be a

significant issue.

Q2: I'm analyzing FAMEs, but my more polar fatty acid peaks are tailing. What's happening?
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This is a classic sign of active sites within your GC system. Even though FAMEs are less polar

than their free acid counterparts, they can still interact with active sites, especially unsaturated

FAMEs. If you are analyzing underivatized free fatty acids, this problem will be much more

severe due to the highly polar carboxylic acid group.[13]

Causality: Active sites are points in the system (liner, column stationary phase, metal surfaces)

that can form unwanted chemical bonds (e.g., hydrogen bonds) with analytes.[3][4] This

secondary interaction causes a portion of the analyte molecules to be retained longer than the

bulk, resulting in a tailing peak. Common sources of activity include:

Silanol Groups (-Si-OH): Exposed on the surface of deactivated glass inlet liners or the

column itself.

Metal Ions: Can be present in liners or stainless steel components.

Contaminants: Non-volatile residues from previous injections can create new active sites.[12]

Troubleshooting Protocol:

Perform Inlet Maintenance: The inlet is the most common source of activity.[15]

Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help

trap non-volatile matrix components, but the wool itself can be a source of activity if not

properly deactivated.[6]

Replace the septum and inlet seal (e.g., gold seal).[15] A cored septum can deposit

particles into the liner, creating active sites.

Trim the Column: If inlet maintenance doesn't solve the problem, the activity may be at the

head of the analytical column where contaminants accumulate.

Action: Trim 10-20 cm from the front of the column and re-install.[1][12]

Condition the System: After maintenance, it's crucial to condition the column according to the

manufacturer's instructions to remove any oxygen and ensure the stationary phase is stable.
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Consider Derivatization (if analyzing free fatty acids): Direct analysis of free fatty acids is

challenging due to their high polarity.[13]

Expert Insight: Derivatizing to FAMEs is the most robust way to prevent peak tailing for GC

analysis. This process converts the polar carboxyl group into a less polar, more volatile

ester, minimizing interaction with active sites.[13]

Q3: My peaks are tailing, and it seems to be getting worse with each injection. What should I

do?

This progressive degradation of peak shape strongly suggests system contamination.[12] Non-

volatile matrix components from your samples are accumulating in the inlet and at the head of

the column with every run.[12]

Troubleshooting and Prevention:

Problem Source Corrective Action Prevention Strategy

Dirty Inlet Liner Replace the liner and septum.

Use a liner with deactivated

glass wool to trap particulates.

[6] Implement a routine liner

change schedule.

Column Contamination

Trim 10-20cm from the front of

the column.[12] If severe, the

column may need

replacement.

Enhance sample cleanup

procedures (e.g., Solid-Phase

Extraction) to remove matrix

interferents before injection.

[15]

Sample Overload Dilute the sample and re-inject.

Determine the column's

loading capacity and adjust

sample concentration

accordingly.

Q4: Can my GC oven temperature program cause peak tailing?

Yes, particularly with splitless injections. An incorrect initial oven temperature can lead to poor

analyte focusing.
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Causality: In splitless injection, a low initial oven temperature is used to trap and focus analytes

in a narrow band at the head of the column. If the initial temperature is too high (e.g., not at

least 20°C below the boiling point of the sample solvent), analytes will not condense efficiently,

leading to a broad, often tailing, initial peak shape.[1]

Solution:

Protocol: Set the initial oven temperature to be 20°C below the boiling point of your injection

solvent.[1]

Ensure the stationary phase chemistry is compatible with your solvent. Injecting a non-polar

solvent like hexane onto a highly polar wax column can cause peak distortion.[1]

Section 3: Troubleshooting Peak Tailing in High-
Performance Liquid Chromatography (HPLC)
In HPLC, especially reversed-phase, peak tailing for fatty acids is most often a chemical issue

related to secondary interactions with the stationary phase.

Q5: I'm running a reversed-phase method, and only my fatty acid peaks are tailing. Why?

This is a classic symptom of secondary silanol interactions.[8][16] Fatty acids are acidic, and

their carboxyl groups can interact strongly with residual silanol groups on the surface of silica-

based stationary phases.

Causality: Silica-based columns (like C18) have residual silanol groups (-Si-OH) on their

surface.[17] At mobile phase pH levels above approximately 3, these silanols can become

deprotonated (ionized) to -SiO⁻.[8][16] The negatively charged silanols can then have a strong,

unwanted ionic interaction with polar analytes like the carboxylic acid group of fatty acids.[16]

This secondary retention mechanism is slower to release the analyte than the primary

hydrophobic interaction, causing the peak to tail.[16][17]
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Solutions to Mitigate Silanol Interactions:

Adjust Mobile Phase pH: This is the most effective solution.

Protocol: Lower the mobile phase pH to ≤ 3 using an acidic modifier like formic acid or

phosphoric acid.[17][18] At low pH, the silanol groups are fully protonated (-Si-OH) and

neutral, eliminating the secondary ionic interaction.[16] Be sure your column is stable for

use at low pH.[16]

Use a Modern, End-Capped Column:

Expertise: Not all C18 columns are the same. Modern columns are made from high-purity

silica (Type B) with minimal metal contaminants and are "end-capped."[17][19] End-

capping uses a small silylating agent to block many of the residual silanol groups, making

the surface more inert.[8][16][18]

Increase Buffer Concentration:

Mechanism: A higher ionic strength mobile phase can help to mask the active silanol sites.

[18] For LC-UV applications, increasing buffer concentration (e.g., phosphate) from 10 mM

to 25 mM can improve peak shape.[18]

Caution: For LC-MS, high buffer concentrations (>10 mM) can cause ion suppression.[18]

Volatile buffers like ammonium formate or ammonium acetate are preferred.[18][20]
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Q6: I've adjusted my mobile phase pH, but I still see some tailing. What other column issues

could be at play?

If you've addressed the chemical interactions, the problem may be physical degradation of the

column.

Troubleshooting Column Integrity:

Issue Description Solution

Column Void

A void or channel forms at the

head of the column packing

bed due to pressure shocks or

use outside of pH/temperature

limits.

In some cases, the column can

be topped off with packing

material, but replacement is

usually necessary.[18]

Blocked Inlet Frit

Particulates from the sample or

system block the porous frit at

the column inlet, causing flow

path distortion.[11][21]

Reverse and flush the column

to waste (check manufacturer's

guidelines first).[11][21] If this

fails, replace the column.

Column Contamination

Strongly retained compounds

from the sample matrix build

up on the column, creating

active sites.[9][21]

Use a guard column to protect

the analytical column.[11]

Implement a column washing

procedure between sample

batches.[10]

Experimental Protocol: Column Washing Procedure

This protocol is a general guideline for cleaning a contaminated reversed-phase column.

Always consult your column's specific care and use manual.

Disconnect the column from the detector to prevent contamination of the detector cell.

Flush out buffer salts: Wash the column with 10-20 column volumes of HPLC-grade water.

Wash with a strong, miscible solvent: Flush with 20 column volumes of isopropanol.
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Re-equilibrate: Flush with your mobile phase (without buffer) until the baseline is stable, then

reintroduce the buffered mobile phase and allow for full equilibration before use.

Section 4: Sample and System-Related FAQs
Q7: Could my sample itself be the problem?

Yes. Two common sample-related issues are column overload and sample solvent effects.

Column Overload: Injecting too high a concentration of your fatty acids can saturate the

stationary phase.[9][11] This often leads to "fronting" peaks (a leading shoulder), but can

also contribute to tailing.

Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves,

overload was the issue.[11][16]

Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger

than your initial mobile phase, the analyte band will not focus properly at the head of the

column.

Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If this is

not possible, use a solvent that is weaker than the mobile phase.

Q8: Can derivatization help with peak tailing in HPLC?

Yes, similar to GC, derivatization can be a powerful tool in HPLC. By reacting the carboxylic

acid group, you can make the fatty acid less polar. This reduces its potential for secondary

interactions with silanol groups, significantly improving peak shape.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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